molecular formula C13H19NO4 B1393605 3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid CAS No. 1283390-40-8

3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid

Cat. No. B1393605
M. Wt: 253.29 g/mol
InChI Key: HXERXSNWWKOXBL-UHFFFAOYSA-N
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Description

“3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid” is a chemical compound with the CAS Number: 1283390-40-8 . Its molecular weight is 253.29 and its molecular formula is C13H19NO4 .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.15±0.1 g/cm3 and a predicted boiling point of 403.5±45.0 °C .

Scientific Research Applications

Analytical Method Development

  • A study by Maslarska et al. (2022) focused on the development and validation of a stability-indicating RP-HPLC method for the analysis of a similar compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. This method is significant for tracking degradation and impurities in such compounds (Maslarska et al., 2022).

Biological and Medicinal Chemistry

  • Research by Bocheva et al. (2006) evaluated the analgesic activity of nine substituted N-pyrrolylcarboxylic acids, which are structurally related to your compound of interest, highlighting their potential in pain management (Bocheva et al., 2006).

Natural Product Chemistry

  • A study by Youn et al. (2016) identified new pyrrole alkaloids from the fruits of Lycium chinense, illustrating the role of similar pyrrole compounds in natural product chemistry and potential therapeutic applications (Youn et al., 2016).

Synthetic Chemistry

  • Research by Röder et al. (1987) described the synthesis of Ethyl 2,3-Bis(ethoxycarbonyl)-1H-pyrrole-1-propionate, demonstrating the methods and applications of synthesizing similar compounds for various scientific purposes (Röder et al., 1987).

Materials Science

  • A study by Koyuncu et al. (2018) developed a new electroactive monomer with a pyrrole unit for use in electrochromic devices, showcasing the applications of pyrrole derivatives in advanced materials science (Koyuncu et al., 2018).

properties

IUPAC Name

3-(4-ethoxycarbonyl-1,3,5-trimethylpyrrol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-5-18-13(17)12-8(2)10(6-7-11(15)16)14(4)9(12)3/h5-7H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXERXSNWWKOXBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1C)CCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 2
3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 3
3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 4
3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 5
3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 6
3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid

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